molecular formula C25H24N2O4S B10986063 N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide

N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide

Cat. No.: B10986063
M. Wt: 448.5 g/mol
InChI Key: ARHQJDILNLJMLN-UHFFFAOYSA-N
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Description

N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide is a heterocyclic compound featuring a pyrrole core substituted with a benzyl group, methyl groups at positions 4 and 5, a 4-methylphenylsulfonyl moiety at position 3, and a furan-2-carboxamide group at position 2.

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[1-benzyl-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C25H24N2O4S/c1-17-11-13-21(14-12-17)32(29,30)23-18(2)19(3)27(16-20-8-5-4-6-9-20)24(23)26-25(28)22-10-7-15-31-22/h4-15H,16H2,1-3H3,(H,26,28)

InChI Key

ARHQJDILNLJMLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the benzyl, dimethyl, and sulfonyl groups through various substitution reactions. The final step involves the formation of the furan-2-carboxamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and benzyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Sulfide, thiol derivatives.

    Substitution: Various substituted pyrrole and furan derivatives.

Scientific Research Applications

N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzyl and dimethyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Analysis

The compound’s uniqueness lies in its combination of a sulfonylated pyrrole ring and a furan carboxamide. Below is a comparative analysis with analogous compounds from the evidence and literature:

Compound Core Structure Functional Groups Molecular Weight Notable Properties
N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide (Target Compound) Pyrrole 4-Methylphenylsulfonyl, furan-2-carboxamide, benzyl ~470 g/mol (est.) High polarity due to sulfonyl and carboxamide; potential for hydrogen bonding
Example 53 () Pyrazolo[3,4-d]pyrimidin Sulfonamide, fluorophenyl, chromen-4-one 589.1 g/mol Lower solubility (brown solid, MP 175–178°C); likely targets kinase domains
S1—N1—H1 derivatives () Varied heterocycles Sulfur-linked amines, methoxy, bromo, morpholino 400–600 g/mol Diverse bioactivity; bromo and morpholino groups enhance metabolic stability

Activity and Selectivity

  • Sulfonyl Group Impact: The 4-methylphenylsulfonyl group in the target compound may enhance binding to hydrophobic pockets in enzymes, similar to the sulfonamide in Example 53, which contributes to kinase inhibition .
  • Pyrrole vs. Pyrazolo-Pyrimidin Cores : Pyrrole-based compounds (target) are less rigid than pyrazolo-pyrimidin derivatives (Example 53), which may affect conformational stability during target binding. The pyrazolo-pyrimidin scaffold in Example 53 shows higher molecular weight and melting point, suggesting stronger intermolecular interactions .
  • Substituent Effects : The benzyl group in the target compound may confer lipophilicity, contrasting with the fluorophenyl group in Example 53, which could improve membrane permeability but reduce metabolic stability .

Biological Activity

N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a furan ring, a pyrrole moiety, and a sulfonamide group, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

  • Molecular Formula : C20H24N2O3S
  • Molecular Weight : 372.48 g/mol
  • IUPAC Name : this compound

The compound's structure allows it to interact with various biological targets, potentially leading to multiple pharmacological effects.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. The sulfonamide moiety is particularly noted for its ability to inhibit enzymes involved in cancer progression. For instance, studies have shown that related compounds can reduce mTORC1 activity and enhance autophagy in cancer cells, which may contribute to their antiproliferative effects .

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been documented to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis or chronic inflammation .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with comparable structures have shown efficacy against various bacterial strains, indicating a potential role in developing new antibacterial agents .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can bind to active sites of enzymes involved in disease processes.
  • Cell Signaling Modulation : By affecting pathways such as mTORC1, the compound may alter cell growth and survival mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerReduced mTORC1 activity; increased autophagy
Anti-inflammatoryInhibition of inflammatory cytokines
AntimicrobialEfficacy against bacterial strains

Case Study: Antiproliferative Activity

In a study focusing on pancreatic cancer cell lines (MIA PaCa-2), analogs of the compound demonstrated submicromolar antiproliferative activity. These compounds were shown to disrupt autophagic flux and inhibit mTORC1 reactivation under nutrient-replete conditions, suggesting their potential as novel anticancer agents .

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